molecular formula C19H18O5 B13998933 Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 20365-00-8

Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13998933
CAS No.: 20365-00-8
M. Wt: 326.3 g/mol
InChI Key: AXPVZEAVBHTNIB-UHFFFAOYSA-N
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Description

Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a methoxyphenyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride and 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters, amides, and ethers .

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This mechanism is of interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders .

Comparison with Similar Compounds

Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

Properties

CAS No.

20365-00-8

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C19H18O5/c1-3-24-19(22)16(17(20)13-7-5-4-6-8-13)18(21)14-9-11-15(23-2)12-10-14/h4-12,16H,3H2,1-2H3

InChI Key

AXPVZEAVBHTNIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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